molecular formula C23H31NO3 B1265258 calyciphylline N

calyciphylline N

Numéro de catalogue: B1265258
Poids moléculaire: 369.5 g/mol
Clé InChI: XGNHYBVLNTWPIF-SVNJQFOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

calyciphylline N is a natural product found in Daphniphyllum calycinum with data available.

Applications De Recherche Scientifique

Total Synthesis

The total synthesis of calyciphylline N has been a significant focus in organic chemistry due to its complex structure. The first successful synthesis was reported by Zhang et al., which involved a series of intricate reactions, including:

  • Intramolecular Diels-Alder Reaction : This reaction was crucial for constructing the compound's core structure.
  • Stille Carbonylation : This step allowed for the introduction of necessary functional groups.
  • Diastereoselective Hydrogenation : A high-risk step that contributed to the formation of stereocenters in the molecule.

The synthesis pathway consisted of 37 steps with an overall yield of 65%, showcasing a successful approach to constructing this architecturally complex molecule .

Biological Activities

This compound exhibits a range of biological activities that are being explored for potential therapeutic applications:

  • Antitumor Activity : Research indicates that this compound may inhibit the proliferation and migration of cancer cells, particularly nasopharyngeal cancer cells. Its mechanism involves promoting apoptosis and inhibiting cell invasion .
  • Cytotoxicity : The compound has demonstrated moderate cytotoxicity against various cell lines, including HeLa cells, with an IC50 value around 3.89 μM .
  • Immunosuppressive Effects : While some related alkaloids have shown immunosuppressive properties, specific studies on this compound's effects in this area are still limited .

Structural Insights

The structural complexity of this compound includes several stereocenters and unique ring systems that contribute to its biological activity. Notably:

  • Pentacyclic Framework : The compound features a pentacyclic core that is essential for its interaction with biological targets.
  • Stereochemistry : The arrangement of stereocenters plays a critical role in determining the compound's biological efficacy and specificity .

Case Study 1: Antitumor Activity

A study highlighted this compound's ability to inhibit nasopharyngeal cancer cell proliferation. The compound was shown to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

Case Study 2: Cytotoxicity Profile

Research on the cytotoxic effects of this compound revealed its potential as an anticancer agent, with specific activity against HeLa cells. The study provided insights into the structure-activity relationship, emphasizing the importance of specific functional groups in enhancing cytotoxicity.

Analyse Des Réactions Chimiques

2.1. Intramolecular Diels-Alder Reaction

A highly diastereoselective intramolecular Diels-Alder (IMDA) reaction was employed to construct the bicyclo[2.2.2]octane core. A silicon-tethered acrylate (e.g., 2 ) cyclized to form a bicyclic ester (3 ) under Et₂AlCl promotion, achieving a 3.5:1 diastereomeric ratio . This reaction set the stage for subsequent ring formations by establishing critical stereochemistry.

Reaction Details:

  • Reagents: Et₂AlCl (10 mol%)

  • Conditions: CH₂Cl₂, −78 °C → 23 °C

  • Yield: 72% (major diastereomer)

2.2. Stille Carbonylation

A Stille carbonylation of a sterically hindered vinyl triflate (61 ) with (CH₃)₂Zn afforded the Nazarov precursor (62 ). This reaction exemplified the utility of Stille coupling in forming carbon-carbon bonds under challenging steric environments .

Reaction Details:

  • Reagents: (CH₃)₂Zn (1.5 equiv.), Pd(PPh₃)₄ (5 mol%)

  • Conditions: THF, 23 °C

  • Yield: 85%

2.3. Nazarov Cyclization/Proto-Desilylation Sequence

The Nazarov cyclization of 62 under HBF₄·OEt₂ promotion generated a cyclopentenone intermediate (63 ) while simultaneously removing the TBS protecting group. This one-pot process streamlined the synthesis by eliminating separate desilylation steps .

Reaction Details:

2.4. Chemoselective Hydrogenation

The selective reduction of the α,β-olefin in diene ester 49 to the β,γ-olefin was achieved using an iridium catalyst (IrCl(CO)(PPh₃)₂). This transformation exploited steric and electronic factors to achieve 95% diastereoselectivity, avoiding reduction of the more hindered β,γ-olefin .

Reaction Details:

  • Reagents: IrCl(CO)(PPh₃)₂ (5 mol%), H₂ (1 atm)

  • Conditions: EtOH, 23 °C

  • Yield: 85% (target diastereomer)

3.1. Diels-Alder Stereocontrol

The IMDA reaction’s diastereoselectivity arose from the silicon-tethered acrylate’s conformational bias. The silicon atom’s size and electronic effects directed the reaction toward the major diastereomer, as confirmed by X-ray crystallography of intermediate 9 .

3.2. Nazarov Cyclization Pathway

The Nazarov cyclization proceeded via a 4π-electrocyclic ring closure, generating a cyclopentenone. Concomitant proto-desilylation simplified the synthesis by eliminating the need for separate deprotection steps .

3.3. Hydrogenation Selectivity

The iridium catalyst’s coordination to the C1 carbonyl group favored hydride delivery to the less hindered α,β-olefin. Steric shielding of the β,γ-olefin by the bicyclo[2.2.2]octane core prevented its reduction .

4.2. Stereochemical Outcomes

StepDiastereomeric RatioMajor ProductReferences
IMDA3.5:1Bicyclo[2.2.2]octane core
Hydrogenation95% Selectivityα,β-Olefin reduction

Propriétés

Formule moléculaire

C23H31NO3

Poids moléculaire

369.5 g/mol

Nom IUPAC

methyl (1S,5S,6R,9S,10S,16R,17R,20R)-20-hydroxy-5,9-dimethyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19)-diene-17-carboxylate

InChI

InChI=1S/C23H31NO3/c1-12-11-24-20-22(12)9-8-21(2)16(18(22)25)7-5-13-4-6-14-15(19(26)27-3)10-23(20,21)17(13)14/h12,14-16,18,25H,4-11H2,1-3H3/t12-,14-,15-,16-,18-,21+,22+,23+/m1/s1

Clé InChI

XGNHYBVLNTWPIF-SVNJQFOBSA-N

SMILES isomérique

C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25C[C@H]([C@@H]6C5=C(CC6)CC[C@@H]4[C@H]3O)C(=O)OC)C

SMILES canonique

CC1CN=C2C13CCC4(C25CC(C6C5=C(CC6)CCC4C3O)C(=O)OC)C

Synonymes

calyciphylline N

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calyciphylline N
Reactant of Route 2
calyciphylline N
Reactant of Route 3
calyciphylline N
Reactant of Route 4
calyciphylline N
Reactant of Route 5
calyciphylline N
Reactant of Route 6
calyciphylline N

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.